molecular formula C7H15NO B1472352 (2-Methylpiperidin-4-yl)methanol CAS No. 1554168-27-2

(2-Methylpiperidin-4-yl)methanol

Cat. No.: B1472352
CAS No.: 1554168-27-2
M. Wt: 129.2 g/mol
InChI Key: WSMNQSMDEJXCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-methylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-4-7(5-9)2-3-8-6/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMNQSMDEJXCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Methylpiperidin-4-yl)methanol, a chiral compound with significant biological activity, has garnered attention in medicinal chemistry due to its interactions with various molecular targets. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a hydroxymethyl group. The stereochemistry of this compound plays a crucial role in its biological activity, influencing binding affinity and specificity to various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chirality of the compound significantly affects its pharmacological effects, as variations in stereochemistry can lead to different biological activities. For instance, studies have shown that the compound may act as an inhibitor or modulator of certain enzymes involved in physiological processes .

Pharmacological Applications

Research indicates that this compound has potential applications in treating various conditions due to its interaction with central nervous system targets. Its ability to influence neurotransmitter systems suggests possible use as an anxiolytic or antidepressant agent . Furthermore, it has been studied for its role in modulating metabolic pathways, which could be beneficial in metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzyme activities. For example, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.

In Vivo Studies

Animal model studies have provided insights into the efficacy of this compound. In a study involving mice, the compound demonstrated notable effects on reducing anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders . Additionally, its metabolic stability was evaluated, revealing that modifications to its structure could enhance its bioavailability and therapeutic efficacy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key differences:

Compound NameStructure FeaturesBiological Activity
(2R,4R)-2-Methylpiperidin-4-yl)methanolSimilar piperidine structureDifferent pharmacological profiles
((2S,4S)-2-Methylpiperidin-4-yl)methanolEnantiomer with opposite configurationVaries significantly in receptor binding
((2R,4R)-2-Methylpiperidin-4-yl)amineReduced form with amine functionalityAltered reactivity compared to alcohol form

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylpiperidin-4-yl)methanol
Reactant of Route 2
(2-Methylpiperidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.